3-Bromo-5-metilisoxazol

Descripción general

Descripción

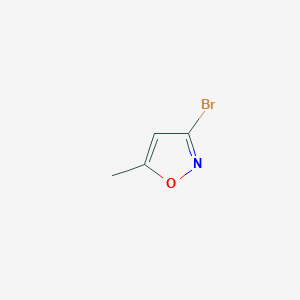

3-Bromo-5-methylisoxazole is a heterocyclic organic compound with the molecular formula C4H4BrNO It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom

Aplicaciones Científicas De Investigación

3-Bromo-5-methylisoxazole has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mecanismo De Acción

Mode of Action

Isoxazole derivatives are known to interact with their targets based on their chemical diversity .

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests, suggesting they may interact with multiple biochemical pathways .

Result of Action

Isoxazole derivatives are known to have significant biological interests, suggesting they may have diverse molecular and cellular effects .

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c .

Análisis Bioquímico

Biochemical Properties

3-Bromo-5-methylisoxazole plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been shown to interact with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. The interaction between 3-Bromo-5-methylisoxazole and GAPDH leads to the inhibition of the enzyme’s activity, thereby affecting the glycolytic pathway . Additionally, 3-Bromo-5-methylisoxazole has been found to interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of 3-Bromo-5-methylisoxazole on cellular processes are profound. It has been observed to induce autophagy and apoptotic cell death in pancreatic ductal adenocarcinoma cells by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels. Consequently, 3-Bromo-5-methylisoxazole influences cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cell viability and function.

Molecular Mechanism

At the molecular level, 3-Bromo-5-methylisoxazole exerts its effects through covalent binding interactions with biomolecules. The compound forms a covalent bond with the catalytic cysteine residue of GAPDH, leading to enzyme inhibition . This covalent modification disrupts the enzyme’s active site, preventing substrate binding and catalysis. Additionally, 3-Bromo-5-methylisoxazole may influence gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-5-methylisoxazole have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time Long-term exposure to 3-Bromo-5-methylisoxazole in in vitro studies has shown sustained inhibition of GAPDH activity and persistent effects on cellular metabolism

Dosage Effects in Animal Models

The effects of 3-Bromo-5-methylisoxazole vary with different dosages in animal models. At low doses, the compound effectively inhibits GAPDH activity without causing significant toxicity . At higher doses, 3-Bromo-5-methylisoxazole may induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biochemical interactions.

Metabolic Pathways

3-Bromo-5-methylisoxazole is involved in metabolic pathways related to glycolysis and cellular energy production. By inhibiting GAPDH, the compound disrupts the glycolytic pathway, leading to altered metabolic flux and changes in metabolite levels . This disruption affects the overall energy balance within cells and may influence other interconnected metabolic pathways, such as the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.

Transport and Distribution

Within cells and tissues, 3-Bromo-5-methylisoxazole is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilic nature allows it to cross cellular membranes easily . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within different cellular compartments. The localization and accumulation of 3-Bromo-5-methylisoxazole can influence its activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of 3-Bromo-5-methylisoxazole is primarily within the cytoplasm, where it interacts with GAPDH and other cytosolic proteins . The compound’s activity and function may be influenced by its localization within specific cellular compartments. Post-translational modifications and targeting signals may direct 3-Bromo-5-methylisoxazole to specific organelles, further modulating its biochemical effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methylisoxazole typically involves the bromination of 5-methylisoxazole. One common method is the reaction of 5-methylisoxazole with bromine in the presence of a suitable solvent, such as acetic acid, at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom replaces a hydrogen atom on the isoxazole ring.

Industrial Production Methods: Industrial production of 3-Bromo-5-methylisoxazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-5-methylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other functional groups.

Reduction Reactions: The isoxazole ring can be reduced to form corresponding isoxazolines or isoxazolidines.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution Reactions: Formation of 3-substituted-5-methylisoxazoles.

Oxidation Reactions: Formation of 3-bromo-5-carboxyisoxazole.

Reduction Reactions: Formation of 3-bromo-5-methylisoxazoline or 3-bromo-5-methylisoxazolidine.

Comparación Con Compuestos Similares

3-Methylisoxazole: Lacks the bromine substituent, resulting in different reactivity and applications.

5-Bromo-3-methylisoxazole: Similar structure but with the bromine atom at a different position, leading to distinct chemical properties.

3-Bromo-5-phenylisoxazole:

Uniqueness: 3-Bromo-5-methylisoxazole is unique due to the presence of both a bromine atom and a methyl group on the isoxazole ring. This combination imparts specific reactivity and properties that are valuable in various chemical and biological applications.

Actividad Biológica

3-Bromo-5-methylisoxazole is a heterocyclic compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

3-Bromo-5-methylisoxazole has the molecular formula and a molecular weight of approximately 205.994 g/mol. It features a bromine atom at the 3-position and a methyl group at the 5-position of the isoxazole ring. This unique structure contributes to its chemical reactivity and biological properties.

The biological activity of 3-bromo-5-methylisoxazole is primarily attributed to its interaction with various molecular targets, which can lead to significant changes in cellular functions. Isoxazole derivatives are known to affect multiple biochemical pathways, including:

- Inhibition of Bromodomains : The compound acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains, which are critical in regulating gene transcription through histone acetylation .

- Anticancer Properties : Research indicates that derivatives of 3-bromo-5-methylisoxazole exhibit potent anticancer activity by inhibiting specific kinases involved in tumor growth.

- Anti-inflammatory Effects : The compound has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Biological Activities

The following table summarizes some key biological activities associated with 3-bromo-5-methylisoxazole and its derivatives:

Case Study 1: Anticancer Activity

A study explored the synthesis of new derivatives based on 3-bromo-5-methylisoxazole that were evaluated for their anticancer properties against melanoma cells. The results indicated that these derivatives effectively inhibited cell proliferation through targeted kinase inhibition.

Case Study 2: Anti-inflammatory Mechanism

Research into the anti-inflammatory effects of 3-bromo-5-methylisoxazole revealed that it significantly reduced levels of inflammatory mediators in vitro. The compound was tested on various cell lines, demonstrating a marked decrease in TNF-α production, suggesting potential therapeutic applications for inflammatory diseases .

Case Study 3: Bromodomain Binding

A detailed investigation using X-ray crystallography showed that 3-bromo-5-methylisoxazole binds selectively to certain bromodomains, providing insights into its mechanism as an epigenetic regulator. This interaction is crucial for developing selective inhibitors that could serve as chemical probes in research .

Applications in Medicinal Chemistry

The versatility of 3-bromo-5-methylisoxazole extends to various applications in medicinal chemistry:

- Synthesis of Pharmaceutical Compounds : It serves as a building block for synthesizing novel compounds with potential anticancer and anti-inflammatory properties.

- Development of Chemical Probes : The compound's ability to selectively inhibit bromodomains positions it as a valuable tool in epigenetic research.

- Organic Synthesis : It is utilized as an intermediate in the synthesis of more complex heterocyclic structures, enhancing its utility across different fields of chemistry.

Propiedades

IUPAC Name |

3-bromo-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-2-4(5)6-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLAWFDDNFPOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376825 | |

| Record name | 3-Bromo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25741-97-3 | |

| Record name | 3-Bromo-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-Bromo-5-methylisoxazole a useful intermediate in organic synthesis?

A1: 3-Bromo-5-methylisoxazole serves as a versatile building block for synthesizing more complex isoxazole derivatives. The bromine atom acts as a leaving group, allowing for various substitution reactions. [, ] For instance, it can be readily converted to 3-methoxyisoxazole-5-acetic acid, a key intermediate in the synthesis of pantherine, an active compound found in the Amanita muscaria mushroom. []

Q2: Can you give an example of how 3-Bromo-5-methylisoxazole has been used to synthesize a biologically relevant molecule?

A2: One example is the synthesis of (±)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid hydrobromide, an excitatory amino acid. [] Researchers utilized 3-Bromo-5-methylisoxazole as a key intermediate, converting it to methyl 3-bromo-5-methylisoxazole-4-carboxylate in a crucial step. This highlights the utility of this compound in accessing important pharmaceutical targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.